molecular formula C11H16N2O3 B1631593 5-deoxy-L-ribose phenylhydrazone CAS No. 123168-30-9

5-deoxy-L-ribose phenylhydrazone

Cat. No.: B1631593
CAS No.: 123168-30-9
M. Wt: 224.26 g/mol
InChI Key: BIVHIDUIIIYYKK-REHQUHHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Deoxy-L-ribose phenylhydrazone: is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . It is a derivative of L-ribose, where the hydroxyl group at the 5th position is replaced by a phenylhydrazone group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-deoxy-L-ribose phenylhydrazone typically involves the following steps :

    Starting Material: The process begins with D-ribose, a naturally occurring sugar.

    Protection of Hydroxyl Groups: The hydroxyl groups at the 2nd and 3rd positions of D-ribose are protected using an acetal group to form 6-deoxy-3,4-O-alkylidene allitol.

    Oxidative Cleavage: The 1st and 2nd positions of the protected allitol are subjected to oxidative cleavage to form 5-deoxy-2,3-O-alkylidene-L-ribose.

    Deacetalization: The acetal group is removed to yield 5-deoxy-L-ribose.

    Hydrazone Formation: 5-deoxy-L-ribose is reacted with a hydrazine compound to form this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes described above but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions and the use of specialized equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-deoxy-L-ribose phenylhydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

  • 5-Deoxy-L-arabinose phenylhydrazone
  • 6-Deoxy-3,4-O-cyclohexylidene-L-allitol

Comparison: 5-deoxy-L-ribose phenylhydrazone is unique due to its specific structure and functional group arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it has shown greater efficacy in certain biological applications, such as tumor inhibition and apoptosis induction .

Properties

IUPAC Name

(1E,2R,3S,4S)-1-(phenylhydrazinylidene)pentane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-8(14)11(16)10(15)7-12-13-9-5-3-2-4-6-9/h2-8,10-11,13-16H,1H3/b12-7+/t8-,10+,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVHIDUIIIYYKK-REHQUHHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C=NNC1=CC=CC=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@@H](/C=N/NC1=CC=CC=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-deoxy-L-ribose phenylhydrazone
Reactant of Route 2
Reactant of Route 2
5-deoxy-L-ribose phenylhydrazone
Reactant of Route 3
Reactant of Route 3
5-deoxy-L-ribose phenylhydrazone
Reactant of Route 4
Reactant of Route 4
5-deoxy-L-ribose phenylhydrazone
Reactant of Route 5
5-deoxy-L-ribose phenylhydrazone
Reactant of Route 6
5-deoxy-L-ribose phenylhydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.